molecular formula C7H6F3N3O4 B2781500 4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid CAS No. 2054953-19-2

4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid

Cat. No.: B2781500
CAS No.: 2054953-19-2
M. Wt: 253.137
InChI Key: SWMDAJQFCOQARC-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C7H6F3N3O4 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 208.14 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds such as “4,4,4-Trifluoro-3-(indole-3-)butyric acid” have been studied for their effects on plant growth. These compounds have been found to promote root elongation, possibly through interactions with auxin and ethylene pathways .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “4,4,4-Trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid”. Given the interesting properties of similar compounds, it could be worthwhile to explore its potential uses in areas such as plant growth regulation .

Properties

IUPAC Name

4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMDAJQFCOQARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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